![molecular formula C10H14N2O3S B2357954 2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate CAS No. 178268-52-5](/img/structure/B2357954.png)
2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl acetate” is an organic compound . It is a derivative of pyrimidine, which is one of the main components of nucleic acids . Pyrimidine derivatives, including modified pyrimidine nucleosides, were found to exhibit anticancer, antitubercular, anti-HIV, and other activities against various diseases and infections .
Synthesis Analysis
This compound was synthesized previously in moderate yields by alkylation of 6-methyl-2-thiouracil with bromoacetic and chloroacetic acid esters . The reactions were carried out in ethanol in the presence of sodium ethoxide, in DMF in the presence of triethylamine or sodium carbonate, and in aqueous sodium hydroxide . A good yield was achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature .Molecular Structure Analysis
The molecular formula of this compound is C12H18N2O3S. The molecular weight is 270.35.Chemical Reactions Analysis
This compound reacted with aliphatic amines to give the corresponding acetamides . Its reactions with hydrazine hydrate and aniline afforded 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Activity
The compound has been explored for its anti-inflammatory properties. Studies revealed that derivatives of this compound, such as (6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetic acid, exhibit significant anti-inflammatory activity, surpassing even well-known anti-inflammatory drugs like acetylsalicylic acid and ibuprofen in some instances (Jakubkienė et al., 2002).
Synthesis and Chemical Reactions
The synthesis and reactions of derivatives of this compound have been a focus of various studies. For instance, the synthesis of (6-Methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinyl)acetyl Azide and its reactions with other chemicals have been documented, providing insights into the compound's chemical behavior (Jakubkene et al., 2004).
Ultrasonic-Assisted Synthesis
Innovative methods like ultrasonic-assisted synthesis have been employed to create derivatives of this compound, showcasing advancements in synthetic techniques and potential for efficiency improvement in the production of such compounds (Darehkordi & Ghazi, 2015).
Alkylation and Oxidation Studies
Detailed studies on the alkylation of derivatives of this compound have been conducted, providing valuable information on the compound's reactivity and potential applications in organic synthesis (Khudina et al., 2017). Additionally, transformations under oxidative conditions have been explored, further expanding the understanding of its chemical properties (Jakubkienė & Vainilavicius, 2006).
Antimycobacterial Activity
In the realm of medicinal chemistry, certain derivatives of this compound have been tested for their antimycobacterial properties, showing promise as potential therapeutic agents against tuberculosis (Raju et al., 2010).
Eigenschaften
IUPAC Name |
2-(4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-8(4-5-15-7(2)13)9(14)12-10(11-6)16-3/h4-5H2,1-3H3,(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGPKQSDTCHCAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SC)CCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2357871.png)
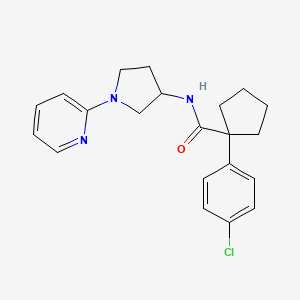
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

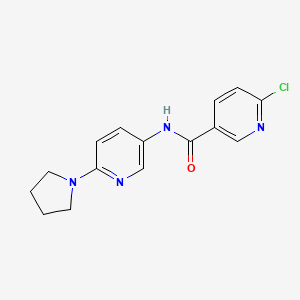
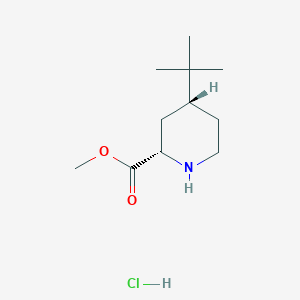

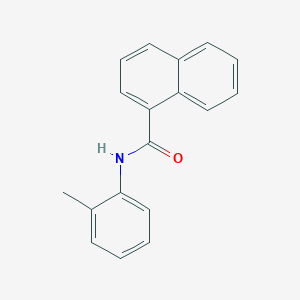
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-ethylsulfanylbenzamide](/img/structure/B2357885.png)
![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)
![Isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B2357888.png)
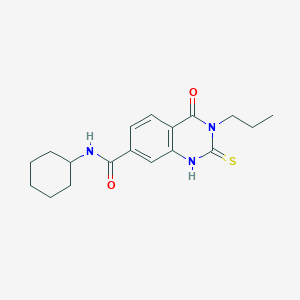
![6-(4-Methoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2357890.png)
![N-(1-cyanocyclohexyl)-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2357894.png)